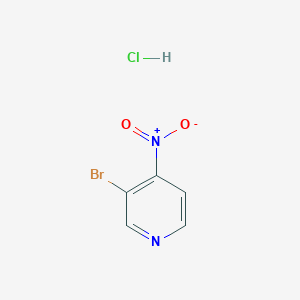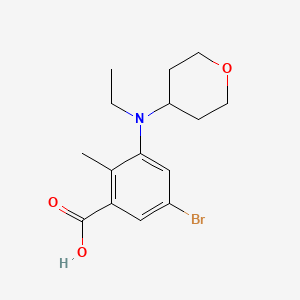![molecular formula C19H23BrClNO B1374862 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220035-21-1](/img/structure/B1374862.png)
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride (3-BMPH) is an organic compound that has been used in a variety of research applications, ranging from drug discovery to biochemical and physiological studies. It is a highly versatile compound that has been used in a wide range of laboratory experiments, both in vitro and in vivo.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
Research indicates that compounds similar to 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride are explored for their potential in treating various disorders. For instance, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating depression and anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013). Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity, crucial in developing treatments for dementia and Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Radiolabeled Probes for Receptor Studies
Halogenated 4-(phenoxymethyl)piperidines, which include compounds structurally similar to this compound, have been synthesized as potential receptor ligands. These compounds are studied for their affinity and selectivity using in vitro receptor binding assays, and some are used as radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Km, Collier, Tl, & O'Brien, 1997).
Chemical Synthesis and Material Science
Compounds like this compound are also relevant in material science. The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which involve similar chemical structures, have been studied. These investigations focus on their potential applications in developing new materials with specific properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Crystallography and Molecular Structure Analysis
The molecular and crystal structures of compounds structurally related to this compound are subjects of study in crystallography. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, critical for understanding their physical and chemical properties (Kuleshova & Khrustalev, 2000).
Propiedades
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-12-16(11-15-5-2-1-3-6-15)8-9-19(18)22-14-17-7-4-10-21-13-17;/h1-3,5-6,8-9,12,17,21H,4,7,10-11,13-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDWDYBHGTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





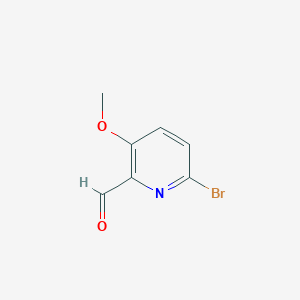
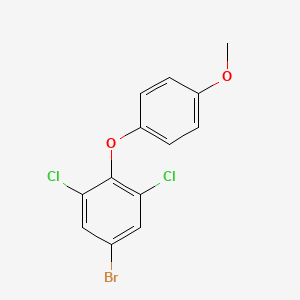
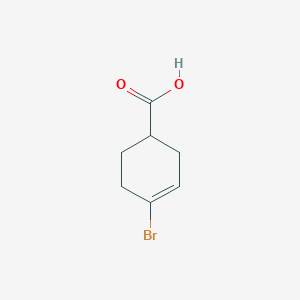
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
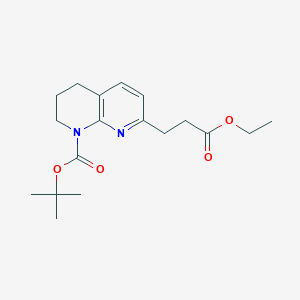

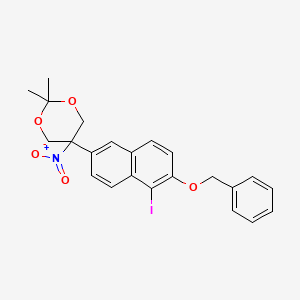
![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)
